3-Bromo-5-chloro-2,6-dimethoxybenzoic acid

Übersicht

Beschreibung

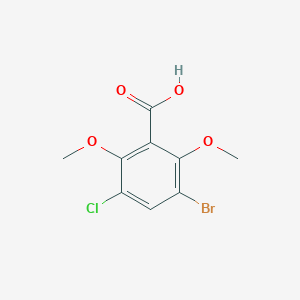

3-Bromo-5-chloro-2,6-dimethoxybenzoic acid: is an organic compound with the molecular formula C9H8BrClO4 and a molecular weight of 295.51 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid typically involves the bromination and chlorination of 2,6-dimethoxybenzoic acid. The process can be summarized as follows:

Bromination: 2,6-Dimethoxybenzoic acid is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 3-position of the benzene ring.

Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Halogen Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic aromatic substitution (NAS) under controlled conditions:

Key Reaction Data Table

Mechanistic Notes :

-

Bromination occurs preferentially at the 3-position due to steric and electronic effects of methoxy groups .

-

Chlorine substituents direct subsequent bromination to specific ring positions through resonance and inductive effects .

Reductive Transformations

Documented reductions focus on halogen removal:

| Reducing System | Conditions | Product | Application |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C | 2,6-Dimethoxybenzoic acid | Dehalogenation for SAR studies |

| Zn/HCl | Reflux | Partial dehalogenation products | Intermediate synthesis |

Esterification and Amidation

The carboxylic acid group participates in standard derivatization:

-

Methyl ester formation : Achieved via Fischer esterification (H₂SO₄/MeOH, reflux) .

-

Amide synthesis : Coupling with EDCl/HOBt yields bioactive analogs for pharmaceutical screening .

Ring Functionalization

-

Nitration : Occurs at the 4-position under mixed acid conditions (HNO₃/H₂SO₄) at 0°C, albeit in low yields (~25%) .

Critical Research Findings

-

Steric Effects : The 2,6-dimethoxy arrangement creates a protected reaction pocket, making the 3- and 5-positions more reactive toward electrophiles .

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve NAS kinetics by stabilizing transition states .

-

Byproduct Analysis : Major impurities include:

Synthetic Optimization Strategies

-

Temperature Control : Maintaining ≤25°C prevents demethoxylation during halogenation .

-

Purification Protocols : Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity .

-

Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .

This compound's reactivity profile makes it valuable for developing halogenated pharmaceuticals and functional materials. Current research gaps include detailed kinetic studies of its substitution reactions and exploration of photochemical transformations.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Applications

3-Bromo-5-chloro-2,6-dihydroxybenzoic acid can undergo several chemical reactions, making it a versatile building block for synthesizing complex molecules.

Types of Reactions:

- Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydroxybenzoic acid. Reducing agents like sodium borohydride and lithium aluminum hydride are used for this purpose.

- Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

- Oxidation: Quinones and related compounds.

- Reduction: 2,6-Dihydroxybenzoic acid and its derivatives.

- Substitution: Various substituted benzoic acids, depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-chloro-2,6-dihydroxybenzoic acid is investigated for its potential biological activity and interactions with biomolecules. It is also explored for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Mechanism of Action: The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and chlorine enhances its reactivity and binding affinity, leading to various biological effects, and the hydroxyl groups play a crucial role in hydrogen bonding and stabilization within biological systems.

Related Compounds

Other related compounds include:

- 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid

- 3,5-Dibromo-2,6-dimethoxybenzoic acid

- 3,5-Dichloro-2,6-dimethoxybenzoic acid

Potential Therapeutic Applications

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid depends on its specific application

Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

DNA Intercalation: It can intercalate into DNA, affecting transcription and replication processes.

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethoxybenzoic Acid: Lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.

3-Bromo-2,6-dimethoxybenzoic Acid: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.

5-Chloro-2,6-dimethoxybenzoic Acid: Similar structure but lacks the bromine atom, influencing its chemical properties.

Uniqueness: 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual substitution pattern allows for a wider range of chemical modifications and applications compared to its analogs.

Biologische Aktivität

3-Bromo-5-chloro-2,6-dimethoxybenzoic acid (BCDMBA) is a compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry, supported by various studies and findings.

Chemical Structure and Properties

- Chemical Formula : C9H8BrClO4

- Molecular Weight : 295.51 g/mol

- CAS Number : 73219-92-8

The compound features a bromine atom at the 3-position and a chlorine atom at the 5-position of the benzoic acid ring, with methoxy groups at the 2 and 6 positions. This unique structure contributes to its biological interactions.

Synthesis

BCDMBA can be synthesized through various methods, including bromination and chlorination of 2,6-dimethoxybenzoic acid. The synthesis typically involves multiple steps such as nitration, hydrolysis, hydrogenation, esterification, and diazotization to yield the final product efficiently .

BCDMBA exhibits its biological activity primarily through interactions with specific enzymes and receptors. The presence of halogen substituents enhances its binding affinity due to increased hydrophobic interactions and the ability to form hydrogen bonds with active sites on target proteins .

Pharmacological Studies

- Antitumor Activity : Preliminary studies indicate that BCDMBA may possess antitumor properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .

- Enzyme Inhibition : BCDMBA has been identified as a potential inhibitor of certain enzymes involved in disease pathways. For instance, it has shown inhibitory activity against SARS-CoV-2 proteases, indicating its potential utility in antiviral drug development .

- Receptor Binding : The compound's affinity for neurotransmitter receptors has also been studied. It exhibits significant binding affinity for dopamine D2 and serotonin 5-HT3 receptors, which are crucial targets for developing treatments for psychiatric disorders and nausea associated with chemotherapy .

Case Study 1: Antiviral Properties

A study explored the efficacy of BCDMBA as a covalent inhibitor against coronavirus proteases. The results demonstrated that it could effectively inhibit viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections .

Case Study 2: Neuropharmacology

In another investigation focusing on receptor interactions, BCDMBA was tested for its binding affinity to serotonin and dopamine receptors. The findings revealed that modifications in the molecular structure significantly affected receptor binding profiles, indicating a pathway for optimizing drug design .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-2,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIBMJIPLSKRQL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Cl)Br)OC)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClO4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426112 | |

| Record name | 3-bromo-5-chloro-2,6-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73219-92-8 | |

| Record name | 3-bromo-5-chloro-2,6-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.